![molecular formula C27H22ClN3O4S2 B12459599 (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B12459599.png)
(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-nitrophenyl group, an ethoxy group, and a dithioloquinoline core, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone typically involves multiple steps, including the formation of the dithioloquinoline core and the subsequent attachment of the chloro-nitrophenyl and ethoxy groups. Common synthetic routes may involve:
Formation of the Dithioloquinoline Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a copper catalyst in an oxidative dehydrogenative annulation reaction.
Attachment of Functional Groups: The chloro-nitrophenyl and ethoxy groups are introduced through substitution reactions, where appropriate reagents and conditions are used to ensure selective attachment.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Optimizing Reaction Conditions: Adjusting parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted phenyl derivatives.
科学的研究の応用
(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its potential therapeutic effects and mechanisms of action.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
作用機序
The mechanism by which (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.
類似化合物との比較
Similar Compounds
(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone: can be compared to other compounds with similar structures, such as those containing dithioloquinoline cores or chloro-nitrophenyl groups
Volatile Organic Compounds: Compounds with similar functional groups that exhibit unique properties in various applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
特性
分子式 |
C27H22ClN3O4S2 |
|---|---|
分子量 |
552.1 g/mol |
IUPAC名 |
(4-chloro-3-nitrophenyl)-(8-ethoxy-4,4-dimethyl-1-phenyliminodithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C27H22ClN3O4S2/c1-4-35-18-11-13-21-19(15-18)23-24(36-37-25(23)29-17-8-6-5-7-9-17)27(2,3)30(21)26(32)16-10-12-20(28)22(14-16)31(33)34/h5-15H,4H2,1-3H3 |
InChIキー |
VKBXXYLUMBLYAW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)
![4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide](/img/structure/B12459526.png)

![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
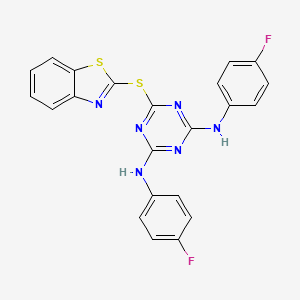

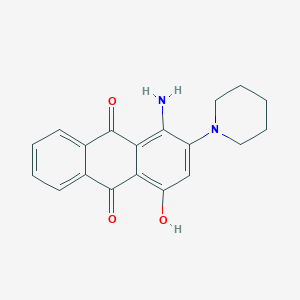
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12459559.png)
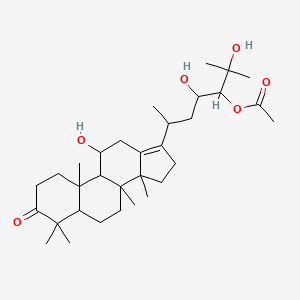
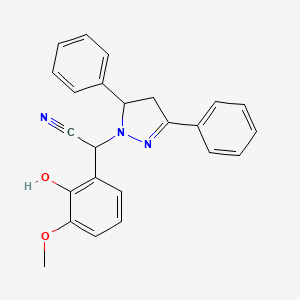
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12459582.png)
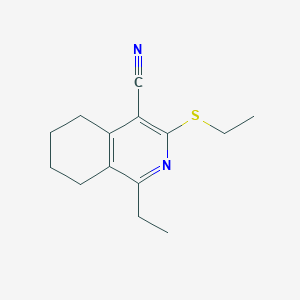
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12459588.png)

